4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide
説明
4-((1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-difluorophenyl group at the 1-position and a benzamide moiety at the 4-amino position. Pyrazolo[3,4-d]pyrimidines are recognized for their kinase inhibitory properties, with structural modifications (e.g., fluorine substitution) often enhancing target affinity and pharmacokinetic profiles . The 3,4-difluorophenyl group likely contributes to improved lipophilicity and metabolic stability, while the benzamide moiety may facilitate hydrogen bonding with biological targets .
特性
IUPAC Name |
4-[[1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6O/c19-14-6-5-12(7-15(14)20)26-18-13(8-24-26)17(22-9-23-18)25-11-3-1-10(2-4-11)16(21)27/h1-9H,(H2,21,27)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAALDLMNWIICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3,4-difluoroaniline and a suitable pyrazole derivative.
Introduction of the benzamide moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with a benzoyl chloride derivative under basic conditions to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反応の分析
4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
科学的研究の応用
Cancer Treatment
One of the primary applications of this compound lies in its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDK2 is crucial for cell cycle regulation, and its inhibition can lead to reduced proliferation of cancer cells. Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7 and HCT-116 .
Case Study: CDK2 Inhibition
A study demonstrated that compounds similar to 4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide showed IC50 values in the nanomolar range against CDK2. These compounds were effective in inducing apoptosis in cancer cells, with significant increases in early and late apoptotic markers compared to controls .
| Compound ID | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|
| Compound A | 15 | MCF-7 | Induced apoptosis |
| Compound B | 0.119 | HCT-116 | Cell cycle arrest at G1 |
Modulation of Protein Kinases
The compound has also been investigated for its potential to modulate serine-threonine kinases involved in various cellular processes such as proliferation and differentiation. It has been noted that pyrazolo[3,4-d]pyrimidine derivatives can act as effective inhibitors of kinases like p70S6K and Akt, which are implicated in cancer and metabolic diseases .
Case Study: Inhibition of Akt Pathway
In vitro studies have shown that derivatives can suppress the Akt signaling pathway, leading to decreased cell survival and increased sensitivity to chemotherapeutic agents. This modulation can enhance the efficacy of existing cancer treatments by overcoming resistance mechanisms .
Antimicrobial Activity
Recent studies have suggested that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibacterial agents.
Case Study: Antibacterial Efficacy
Research indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, showcasing their potential as lead compounds for antibiotic development .
作用機序
The mechanism of action of 4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or interact with specific receptors involved in signal transduction pathways, thereby exerting its biological effects.
類似化合物との比較
Comparison with Structural Analogs
(a) Fluorinated vs. Chlorinated Derivatives
- Target Compound : The 3,4-difluorophenyl group introduces electronegative fluorine atoms, enhancing binding interactions (e.g., with hydrophobic kinase pockets) and reducing metabolic oxidation compared to chlorinated analogs .
- Chlorine’s larger atomic radius may reduce compatibility with tight binding pockets compared to fluorine .
(b) Benzamide vs. Urea Linkers
- Target Compound: The benzamide group provides a hydrogen bond donor (NH) and acceptor (C=O), critical for interactions with kinase ATP-binding sites.
- Bisarylureas () : Urea-linked analogs (e.g., compound 1t) exhibit dual hydrogen-bonding capacity but may suffer from reduced solubility due to higher polarity .
(c) Methyl and Methoxy Substitutions
Physicochemical Properties
*Estimated based on molecular formula.
- Polar Surface Area (PSA): The target compound’s PSA (~100 Ų) aligns with analogs like the hydrazono-methyl derivative (), suggesting moderate membrane permeability .
生物活性
4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C15H13F2N5O
- Molecular Weight : 305.30 g/mol
- IUPAC Name : 4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide
The structural representation emphasizes the presence of a pyrazolo[3,4-d]pyrimidine moiety, which is known for its pharmacological significance.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. In particular, derivatives similar to 4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide have been shown to inhibit various cancer cell lines with notable potency.
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 4a | MCF-7 | 15 | Apoptosis induction |
| 4b | HCT116 | 12 | CDK2 inhibition |
| 4c | HepG2 | 20 | Cell cycle arrest |
In a study involving MCF-7 breast cancer cells, compounds similar to this benzamide exhibited IC50 values in the low nanomolar range, indicating strong growth inhibition. The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase .
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on various kinases. Notably, it has shown promise as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the pyrazolo[3,4-d]pyrimidine structure significantly affect biological activity. For instance:
- Fluorination : The introduction of fluorine atoms enhances lipophilicity and bioavailability.
- Amino Substituents : Variations in amino groups can modulate binding affinity to target enzymes.
A systematic study found that compounds with electron-withdrawing groups at the para position of the benzamide exhibited improved potency against cancer cell lines .
Case Study 1: In Vivo Efficacy
In a xenograft model using HCT116 cells implanted in mice, treatment with a derivative of this compound resulted in a significant reduction in tumor volume compared to controls. The study reported a tumor growth inhibition (TGI) of approximately 97% at a dosage of 15 mg/kg/day without observable toxicity .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. The activation of caspases (caspase 3 and caspase 9) was also observed, confirming the induction of apoptosis through intrinsic pathways .
Q & A
Q. Table 1: Synthesis Parameter Comparison
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Core cyclization | Ethanol | None | 80 | 65–70 | 90 | |
| N1 substitution | DMSO | Triethylamine | 100 | 75–80 | 85 | |
| C4 amidation | Dichloromethane | DMAP | 25 | 85–90 | 95 |
Advanced: What methodologies are used to investigate its anticancer mechanism of action?
- In vitro assays:
- Apoptosis induction: Measure caspase-3/7 activation via fluorometric assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Kinase inhibition profiling: Screen against kinase panels (e.g., EGFR, VEGFR) to identify molecular targets .
- Structural analogs: Compare activity of derivatives with modified substituents (e.g., 3,4-difluorophenyl vs. chlorophenyl) to establish structure-activity relationships (SAR) .
Basic: What safety precautions are essential during handling?
- Waste disposal: Segregate and transfer chemical waste to certified treatment facilities to avoid environmental contamination .
- PPE: Use nitrile gloves, lab coats, and fume hoods to minimize exposure to intermediates (e.g., acyl chlorides) .
Advanced: How can structural modifications enhance biological efficacy or reduce toxicity?
- Fluorine substitution: Introducing 3,4-difluorophenyl improves metabolic stability and target binding affinity compared to non-fluorinated analogs .
- Benzamide optimization: Electron-withdrawing groups (e.g., nitro, cyano) on the benzamide moiety enhance apoptosis induction but may increase cytotoxicity .
- Piperazine derivatives: Adding solubilizing groups (e.g., methoxyphenyl) improves pharmacokinetics without compromising activity .
Advanced: How to resolve contradictions in biological activity data across studies?
- Control variables: Ensure consistent cell lines, assay protocols (e.g., MTT vs. ATP-based viability), and compound purity (>95%) .
- SAR analysis: Use computational modeling (e.g., molecular docking) to rationalize discrepancies caused by minor structural variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
